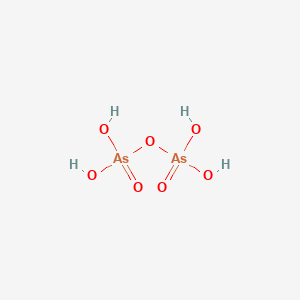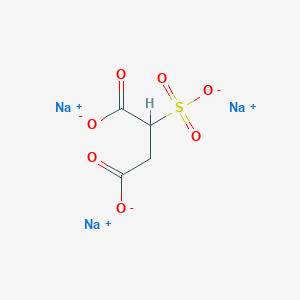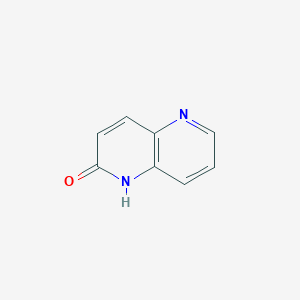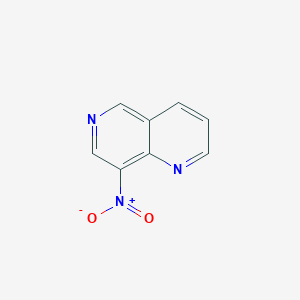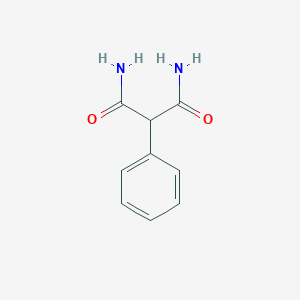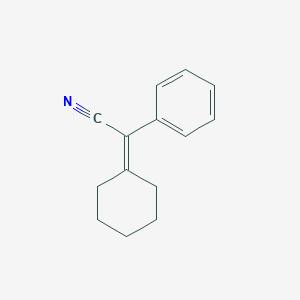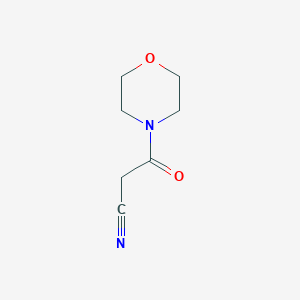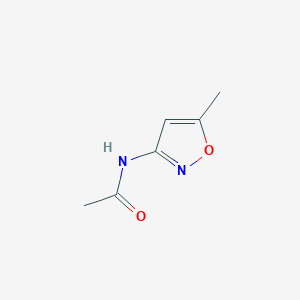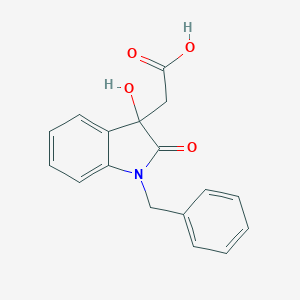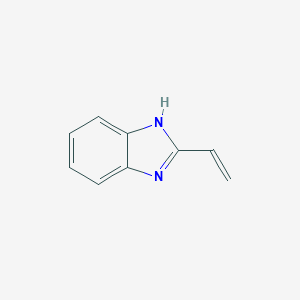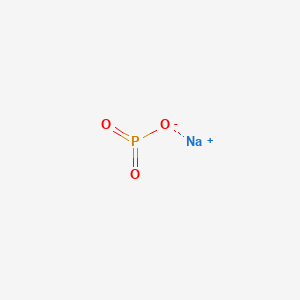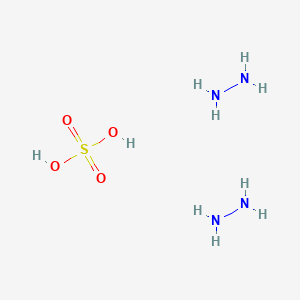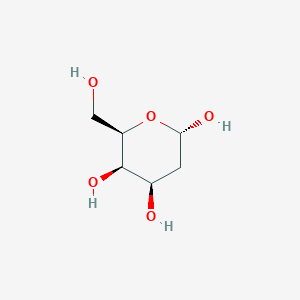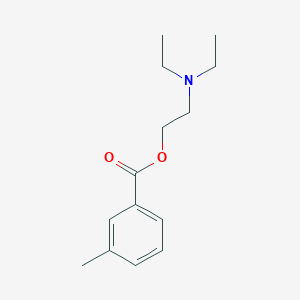
2-(Diethylamino)ethyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 3-methylbenzoate, also known as procaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn, who was searching for a safer alternative to cocaine. Procaine has since become a widely used anesthetic due to its low toxicity and effectiveness in blocking pain signals.
Mecanismo De Acción
Procaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the nerve cells, which prevents the cells from generating action potentials. This leads to a loss of sensation in the affected area.
Efectos Bioquímicos Y Fisiológicos
Procaine has a number of biochemical and physiological effects on the body. It can cause vasodilation, which increases blood flow to the affected area and can help to reduce inflammation. It can also decrease the release of neurotransmitters such as acetylcholine, which can contribute to its anesthetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. It also has low toxicity and a well-established safety profile, which makes it a good choice for use in animal studies.
However, there are also limitations to the use of 2-(Diethylamino)ethyl 3-methylbenzoate in the laboratory. Its effects are relatively short-lived, which can make it difficult to use for longer-term studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate. One area of interest is the development of new local anesthetics that are more effective and longer-lasting than 2-(Diethylamino)ethyl 3-methylbenzoate. Another area of research is the investigation of the mechanisms of action of 2-(Diethylamino)ethyl 3-methylbenzoate and other local anesthetics, which could lead to the development of new treatments for pain and other conditions.
In addition, there is interest in exploring the use of 2-(Diethylamino)ethyl 3-methylbenzoate in combination with other drugs for the treatment of various diseases. For example, it has been suggested that 2-(Diethylamino)ethyl 3-methylbenzoate could be used in combination with chemotherapy drugs to reduce the side effects of these drugs on the nervous system.
Conclusion
2-(Diethylamino)ethyl 3-methylbenzoate, or 2-(Diethylamino)ethyl 3-methylbenzoate, is a widely used local anesthetic that has been extensively studied for its potential applications in scientific research. It works by blocking the transmission of nerve impulses in the body, and has a number of biochemical and physiological effects. While there are limitations to its use in the laboratory, there are also many potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate and its applications in medicine.
Métodos De Síntesis
Procaine is synthesized through a reaction between para-toluidine and diethylaminoethanol, which forms 2-(Diethylamino)ethyl 3-methylbenzoate. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Procaine has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanisms of pain and anesthesia, as well as for investigating the effects of local anesthetics on nerve function. Procaine has also been used in studies of drug metabolism and drug interactions.
Propiedades
Número CAS |
10367-88-1 |
|---|---|
Nombre del producto |
2-(Diethylamino)ethyl 3-methylbenzoate |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
Clave InChI |
NHHMPVPZDJSKJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |
Sinónimos |
3-Methyl-benzoic acid, 2-diethylaminoethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



